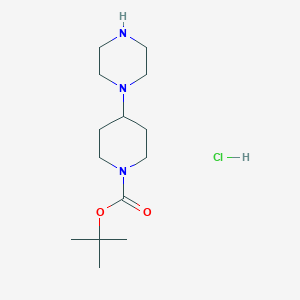

1-(1-Boc-piperidin-4-yl)piperazine hydrochloride

Description

Propriétés

IUPAC Name |

tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2.ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;/h12,15H,4-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYGSFPZGUVWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590458 | |

| Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205059-39-8 | |

| Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205059-39-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Boc Protection of 4-Piperidone

- Reagents and Conditions: 4-piperidone hydrochloride is reacted with di-tert-butyl dicarbonate (Boc2O) in aqueous acetone with sodium bicarbonate as a base at room temperature for 24 hours.

- Outcome: This step yields N-tert-butoxycarbonyl-4-piperidone with high molar yield (~91%) and purity.

- Notes: The reaction mixture is worked up by extraction with ethyl acetate, washing with saturated brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure to isolate the Boc-protected ketone as a white solid.

Reduction to N-Boc-4-aminopiperidine

- Reagents and Conditions: N-Boc-4-piperidone is treated with ammonia in ethanol and titanium tetraisopropoxide under nitrogen atmosphere, followed by controlled addition of sodium borohydride at temperatures below 30°C.

- Outcome: This reduction converts the ketone to the corresponding amine, 4-amino-1-Boc-piperidine, with molar yields around 81-82%.

- Workup: After reaction completion, the mixture is quenched with concentrated ammonia, filtered, and the filtrate is extracted and purified by washing with hydrochloric acid and sodium hydroxide solutions, followed by drying and concentration.

Coupling with Piperazine

- Method: The Boc-protected 4-aminopiperidine intermediate is reacted with piperazine or substituted piperazines under reductive amination or nucleophilic substitution conditions.

- Typical Conditions: Use of solvents such as tetrahydrofuran (THF) or dichloromethane, with catalysts like 5% Pd/C under hydrogen atmosphere for hydrogenation steps, or sodium cyanoborohydride for reductive amination.

- Example: Intermediate 3 (a Boc-protected piperidine derivative) is hydrogenated in THF with 5% Pd/C under hydrogen for 16 hours to yield the desired product in 86% yield.

- Alternative: Reductive amination using sodium triacetoxyborohydride in dichloroethane at room temperature overnight has been reported for related piperidinylpiperazine compounds.

Formation of Hydrochloride Salt

- The free base of 1-(1-Boc-piperidin-4-yl)piperazine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethyl acetate or ethanol.

- This step improves the compound’s stability and facilitates purification.

Representative Reaction Scheme and Data Table

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-piperidone hydrochloride | Di-tert-butyl dicarbonate, NaHCO3, acetone/water, RT, 24 h | N-Boc-4-piperidone | 91 | High purity white solid |

| 2 | N-Boc-4-piperidone | NH3/EtOH, Ti(OiPr)4, NaBH4, N2, <30°C, 4 h | 4-amino-1-Boc-piperidine | 81-82 | Controlled temperature critical |

| 3 | 4-amino-1-Boc-piperidine + piperazine | Pd/C, H2, THF, 16 h or NaBH(OAc)3, DCE, RT, overnight | 1-(1-Boc-piperidin-4-yl)piperazine | 86 | Hydrogenation or reductive amination |

| 4 | Free base | HCl in EtOAc or EtOH | 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride | Quantitative | Salt formation for stability and purity |

Research Findings and Analysis

- The Boc protection step is highly efficient and scalable, with mild conditions and readily available reagents, making it suitable for industrial synthesis.

- The reduction step requires careful temperature control to avoid side reactions and ensure high yield of the amine intermediate.

- Coupling with piperazine can be achieved via catalytic hydrogenation or reductive amination, both providing good yields and purity. The choice depends on the availability of starting materials and desired reaction scale.

- The final hydrochloride salt is preferred for pharmaceutical applications due to improved solubility and handling properties.

- The overall synthetic route avoids harsh conditions and expensive reagents, favoring reproducibility and industrial applicability.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-Boc-piperidin-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected piperazine ring reacts with various electrophiles.

Reductive Amination: This reaction involves the reduction of imines or aldehydes in the presence of a reducing agent, forming secondary or tertiary amines.

Coupling Reactions: The compound can be coupled with aryl halides to form arylpiperazine derivatives, which are important intermediates in drug synthesis.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving anhydrous solvents and mild bases.

Reductive Amination: Reagents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst are commonly used.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, are frequently employed.

Major Products Formed

The major products formed from these reactions include various substituted piperazines and piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

Applications De Recherche Scientifique

1-(1-Boc-piperidin-4-yl)piperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Biology: The compound is employed in the development of biochemical probes and molecular tools for studying biological processes.

Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antipsychotics, antidepressants, and anticancer drugs.

Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals

Mécanisme D'action

The mechanism of action of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride is primarily related to its role as a chemical intermediate. It facilitates the formation of bioactive compounds by participating in key chemical reactions. The molecular targets and pathways involved depend on the specific bioactive compound being synthesized. For example, derivatives of this compound may interact with neurotransmitter receptors, enzymes, or other cellular targets to exert their pharmacological effects .

Comparaison Avec Des Composés Similaires

Key Observations :

- Protective Groups : The Boc group in the target compound enhances synthetic versatility compared to unprotected analogues like 1-(4-chlorophenyl)piperazine derivatives .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance receptor binding affinity (e.g., 5-HT₁B selectivity in 1-(3-trifluoromethylphenyl)piperazine) , while alkyl chains (e.g., propyl) improve lipophilicity and antimicrobial activity .

Functional Comparison

Key Findings :

- Antimicrobial Activity : 1-(4-Chlorophenyl)-1-propyl piperazine outperforms other derivatives against Gram-positive and Gram-negative bacteria, likely due to its lipophilic propyl chain enhancing membrane penetration .

- Receptor Selectivity: Substituents like trifluoromethyl groups (e.g., 1-(m-trifluoromethylphenyl)piperazine) dramatically enhance 5-HT₁B selectivity, whereas bulkier groups (e.g., phenoxyethoxyethyl in HBK14) favor 5-HT₂A/D₂ receptor interactions .

Activité Biologique

1-(1-Boc-piperidin-4-yl)piperazine hydrochloride is a chemical compound characterized by its piperazine and piperidine moieties, which are prevalent in numerous bioactive molecules. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure allows it to serve as a scaffold for the development of novel therapeutic agents.

- Molecular Formula : C14H28ClN3O2

- Molecular Weight : Approximately 305.84 g/mol

- Solubility : As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions, facilitating its use in biological assays and drug formulation.

The biological activity of this compound can be attributed to its interactions with various biological targets, including receptors and enzymes. The following mechanisms have been identified:

- Receptor Interactions : The compound can bind to specific neurotransmitter receptors, modulating their activity. This interaction may lead to either agonistic or antagonistic effects, influencing cellular signaling pathways and physiological responses.

- Enzyme Modulation : It has been shown to interact with metabolic enzymes, potentially altering their activity and affecting overall metabolic processes within cells. For instance, it can inhibit certain enzymes by occupying their active sites .

Antiviral Activity

Research indicates that compounds structurally related to this compound have demonstrated antiviral properties, particularly against Hepatitis C virus (HCV). These compounds may serve as potential candidates for developing new antiviral therapies due to their ability to inhibit viral replication .

Anticancer Activity

A series of studies have explored the anticancer efficacy of similar piperazine derivatives. For example, certain derivatives exhibited significant activity against human breast cancer cells with IC50 values in the micromolar range. The mechanism involves the inhibition of poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of piperazine derivatives, including this compound:

Synthesis Pathways

The synthesis of this compound typically involves several steps, including the protection of amines using Boc groups and subsequent reactions to form the desired piperazine structure. This synthetic versatility enhances its applicability in drug development.

Q & A

Q. How can researchers design derivatives to study structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.